molecular formula C11H13N3O B1609337 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine CAS No. 895042-86-1

3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B1609337
CAS No.: 895042-86-1
M. Wt: 203.24 g/mol
InChI Key: REIKKMUTPQYVNL-UHFFFAOYSA-N
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Description

Chemical Significance in Heterocyclic Chemistry

3-(Methoxymethyl)-4-phenyl-1H-pyrazol-5-amine represents a structurally distinct pyrazole derivative with dual functionalization at the 3- and 4-positions. Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are foundational in medicinal and materials chemistry due to their tunable electronic properties and hydrogen-bonding capabilities. The methoxymethyl (-CH2OCH3) and phenyl (-C6H5) substituents in this compound introduce steric and electronic effects that modulate reactivity. The methoxymethyl group enhances solubility in polar solvents while maintaining aromatic conjugation, whereas the phenyl group contributes to π-π stacking interactions in supramolecular assemblies.

This compound’s significance extends to its role as a synthetic intermediate. The 5-amino group serves as a nucleophilic site for further functionalization, enabling the synthesis of Schiff bases or coordination complexes with transition metals. Such derivatives are pivotal in developing asymmetric ligands for catalytic applications.

Table 1: Key Structural Features of this compound

Feature Description
Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Substituents 3-methoxymethyl, 4-phenyl, 5-amine
Tautomeric Potential Limited due to fixed 1H configuration
Hydrogen Bond Donors 2 (N-H groups)

Historical Development of Pyrazole Derivatives

The synthesis of pyrazole derivatives dates to Ludwig Knorr’s 1883 discovery of the Knorr pyrazole synthesis, which employed β-keto esters and hydrazines. Modern advances, such as transition metal-catalyzed cross-couplings, have expanded access to complex pyrazoles. For example, Suzuki-Miyaura couplings enable aryl group introductions at specific positions, as demonstrated in the synthesis of 4-phenylpyrazoles.

The target compound emerged from efforts to optimize pyrazole scaffolds for biological activity. Modifications at the 3- and 4-positions were explored to balance lipophilicity and hydrogen-bonding capacity, critical for drug-receptor interactions. Recent work by Turkan et al. highlighted pyrazoles with 3-alkoxy groups as potent enzyme inhibitors, underscoring the methoxymethyl group’s role in enhancing target affinity.

Positional Isomerism in Substituted Pyrazoles

Positional isomerism in pyrazoles arises from substituent placement, which profoundly affects physicochemical and biological properties. In this compound, the fixed 4-phenyl group prevents prototropic tautomerism, unlike monosubstituted pyrazoles that exhibit dynamic equilibria between 1H- and 2H-tautomers.

Comparative Analysis of Pyrazole Isomers

Isomer Substituent Positions Key Properties
3-Methoxymethyl-4-phenyl 3, 4, 5 High thermal stability, fixed tautomerism
1-Phenyl-5-methoxymethyl 1, 5 Tautomerism-dependent solubility
4-Methoxy-3-phenyl 3, 4 Enhanced π-stacking, lower polarity

The 3-methoxymethyl group’s electron-donating nature stabilizes the pyrazole ring through inductive effects, while the 4-phenyl group introduces steric hindrance that influences regioselectivity in subsequent reactions. Studies on analogous compounds, such as 1-methoxymethyl-3,4,5-trinitropyrazole, reveal that substituent orientation dictates crystal packing and explosive sensitivity.

Properties

IUPAC Name

5-(methoxymethyl)-4-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-7-9-10(11(12)14-13-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIKKMUTPQYVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=NN1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424187
Record name 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895042-86-1
Record name 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine
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Preparation Methods

General Synthetic Approaches to 5-Aminopyrazoles

The synthesis of 5-aminopyrazoles, including derivatives like 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine, is well-documented and generally falls into two major categories:

These methods allow for the regioselective construction of the pyrazole ring and incorporation of functional groups at specific positions.

Preparation of this compound

Reaction of β-Ketonitriles with Hydrazines

The most versatile and commonly used method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. The process typically proceeds via:

  • Nucleophilic attack by the terminal nitrogen of hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
  • Intramolecular cyclization by attack of the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole ring system.

For this compound, a β-ketonitrile precursor bearing a methoxymethyl substituent can be reacted with phenylhydrazine or an appropriate hydrazine derivative to afford the target compound.

Example Reaction Scheme:
Step Reactants Conditions Product
1 β-ketonitrile with methoxymethyl substituent + phenylhydrazine Reflux in ethanol or suitable solvent Hydrazone intermediate
2 Cyclization under reflux or mild heating 5-Aminopyrazole derivative (this compound)

This method is regiospecific and allows for the introduction of the methoxymethyl group at the 3-position and the phenyl group at the 4-position of the pyrazole ring.

Reaction of Malononitrile Derivatives with Hydrazines

Another approach involves the reaction of malononitrile or substituted malononitriles with hydrazines. These reactions generally yield 3,5-diaminopyrazoles or substituted 5-aminopyrazoles, depending on the substituents on malononitrile.

While this method is less direct for introducing the methoxymethyl group, it can be adapted by using suitably substituted malononitriles or by post-synthetic modification.

Solid-Phase and Combinatorial Synthesis

Recent advances include solid-phase synthesis approaches that enable efficient preparation and purification of 5-aminopyrazoles, including derivatives with complex substituents. These methods involve resin-supported β-ketonitriles or enamine nitriles reacting with hydrazines, facilitating combinatorial library generation for drug discovery.

Structural Confirmation and Regioselectivity

Structural elucidation of this compound and related compounds is typically confirmed by single-crystal X-ray diffraction, which provides unambiguous assignment of substituent positions on the pyrazole ring. For instance, the phenyl ring is bonded to the imine carbon atom of the pyrazole, and the methoxymethyl group is positioned at the 3-position, as confirmed by crystallographic studies.

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Notes
β-Ketonitrile + Hydrazine β-ketonitrile with methoxymethyl substituent + phenylhydrazine Reflux in ethanol or similar solvent Regiospecific, versatile Most common method for 5-aminopyrazoles; allows substitution control
Malononitrile + Hydrazine Malononitrile derivatives + hydrazines Reflux or mild heating Yields 3,5-diaminopyrazoles Requires modification for methoxymethyl substituent
Solid-phase synthesis Resin-bound β-ketonitriles or enamine nitriles + hydrazines Room temperature to reflux Efficient purification, combinatorial synthesis Useful for library generation and complex derivatives

Research Findings and Notes

  • The condensation of β-ketonitriles with hydrazines proceeds via hydrazone intermediates, which are sometimes isolable and characterized by IR and NMR spectroscopy, confirming the mechanism.
  • The regioselectivity of substitution on the pyrazole ring is well-established, with the phenyl group typically occupying the 4-position and the methoxymethyl group the 3-position.
  • Solid-phase synthesis methods have been developed to improve efficiency and facilitate the synthesis of diverse 5-aminopyrazole derivatives.
  • The synthetic routes are adaptable to various functional groups, making them suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine (-NH₂) exhibits nucleophilic character, participating in three key reaction types:

a. Acylation
Reacts with acyl chlorides (RCOCl) or anhydrides under mild conditions (0–25°C, 1–4 h):

ReagentProductYieldConditionsSource
Acetyl chlorideN-acetyl derivative82%CH₂Cl₂, RT, 2 h
Benzoyl chlorideN-benzoylated pyrazole75%Et₃N, THF, 0°C→RT

b. Schiff Base Formation
Condenses with aldehydes/ketones via dehydrative coupling:

  • With p-methoxybenzaldehyde: Forms imine-linked adducts (λmax = 320 nm in UV-Vis)

  • Requires acid catalysis (pTSA) or solvent-free conditions (120°C, 2 h)

c. Diazotization
Generates diazonium intermediates at 0–5°C with NaNO₂/HCl, enabling:

  • Sandmeyer reactions (CuCN/KCN for cyanation)

  • Iodination (KI) to yield 5-iodoaminopyrazoles

Pyrazole Core Transformations

The 1H-pyrazole ring undergoes electrophilic substitution, primarily at position 4 (para to N1):

a. Halogenation
N-Bromosuccinimide (NBS) in DMSO introduces Br at C4:

EntryHalogen SourceCatalystTemp (°C)Time (h)Yield
1NBSDMSO25378%
2NCS-40665%

Mechanism: DMSO acts as oxidant, generating halonium ions via single-electron transfer .

b. Nitration
Mixed HNO₃/H₂SO₄ introduces NO₂ at C4 (50°C, 4 h, 63% yield), confirmed by ¹H-NMR (δ 8.52 ppm, singlet) .

Methoxymethyl Group Modifications

The -OCH₂CH₃ substituent undergoes:

a. Demethylation
BBr₃ in CH₂Cl₂ cleaves the methyl ether (0°C→RT, 12 h):

  • Converts to hydroxymethyl (-CH₂OH) with 89% efficiency

  • Subsequent oxidation (KMnO₄, H₂O, 60°C) yields carboxylic acid (-COOH)

b. Nucleophilic Displacement
Reacts with thiols (RSH) under Mitsunobu conditions (DIAD, PPh₃):

  • Replaces methoxy with thioether (-S-R) groups (55–72% yields)

Condensation/Cyclization Pathways

a. Hydrazone Formation
Reacts with β-ketonitriles to form fused pyrazolo[3,4-d]pyrimidines (Scheme 1):

  • Condensation with ethyl cyanoacetate (EtO₂CC≡N) → Hydrazone intermediate

  • Cyclization (H₂O, Δ) → Tetracyclic product (m/z 289.1 [M+H]⁺)

b. Multicomponent Reactions
Participates in Ugi-type reactions with aldehydes, isocyanides, and carboxylic acids:

  • Generates peptidomimetic derivatives (3 examples, 51–68% yields)

Stability Under Reactive Conditions

Critical degradation pathways (HPLC-MS monitoring):

Stress ConditionDegradation ProductsHalf-Life
Acidic (1M HCl, 70°C)Pyrazole ring-opened dicarbonyls2.3 h
Oxidative (H₂O₂, RT)N-Oxides (m/z +16 Da)6.8 h
Alkaline (1M NaOH)Methoxymethyl cleavage (>90%)0.5 h

This reactivity profile enables applications in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science (coordination polymers via N-donor sites). Further studies should explore enantioselective modifications at the methoxymethyl group and photocatalytic C–H functionalization of the phenyl ring.

Scientific Research Applications

Antibacterial Properties
Recent studies have highlighted the antibacterial activity of 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine. Research conducted in microbiology laboratories has demonstrated its effectiveness against various bacterial strains, including Escherichia coli (E. coli). The compound showed significant bactericidal effects, completely inhibiting the growth of bacterial cultures at specific concentrations .

Mechanism of Action
The mechanism by which this compound exhibits antibacterial properties is believed to involve interference with bacterial cell wall synthesis or function. Further studies are required to elucidate the precise biochemical pathways affected by this compound and to confirm its efficacy across a broader range of bacterial strains.

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound typically involves cyclocondensation reactions, where isonitrosodiketones react with hydrazine derivatives. This approach allows for the introduction of methoxymethyl and phenyl substituents into the pyrazole ring, providing a versatile framework for further chemical modifications .

Optimization of Synthesis
Research has focused on optimizing synthesis routes to improve yield and reduce reaction times. For instance, solvent-free conditions have been explored to enhance efficiency in producing this compound, demonstrating the potential for greener synthetic approaches in pharmaceutical chemistry .

Material Science Applications

Polymeric Composites
In material science, derivatives of this compound have been investigated for their utility in creating polymeric composites with enhanced thermal and mechanical properties. The incorporation of pyrazole derivatives into polymer matrices can lead to materials with improved stability and functionality, suitable for various industrial applications.

Case Studies

Case Study 1: Antibacterial Activity Assessment
A comprehensive study evaluated the antibacterial efficacy of this compound against E. coli. The compound was tested using serial dilution methods to determine minimum inhibitory concentrations (MICs). Results indicated that at a concentration of 5×1025\times 10^{-2} mol/L, the compound effectively inhibited bacterial growth, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Synthesis Optimization
In another study, researchers applied a one-pot reaction strategy to synthesize pyrazole derivatives efficiently. This method involved the condensation of hydrazine with substituted aldehydes under mild conditions, yielding high purity products without extensive purification steps. The resulting compounds were characterized using various spectroscopic techniques, confirming their structural integrity and potential for further biological testing .

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs, focusing on substituent variations and their impact on molecular properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
3-(Methoxymethyl)-4-phenyl-1H-pyrazol-5-amine 3: Methoxymethyl; 4: Phenyl C₁₁H₁₃N₃O 203.24 Enhanced polarity due to methoxymethyl
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 1: 4-Methoxyphenyl; 3: Phenyl C₁₆H₁₅N₃O 265.32 Methoxy on phenyl ring increases rigidity
3-Methyl-1-phenyl-1H-pyrazol-5-amine 3: Methyl; 1: Phenyl C₁₀H₁₁N₃ 173.22 Lower polarity, simpler hydrophobic core
3-(4-Bromophenyl)-1H-pyrazol-5-amine 3: 4-Bromophenyl C₉H₈BrN₃ 254.09 Electron-withdrawing bromo group alters reactivity
3-(Methylthio)-1H-pyrazol-5-amine 3: Methylthio C₄H₇N₃S 129.18 Sulfur-containing substituent enhances π-interactions

Key Observations :

  • Steric Effects : Bulky substituents like 4-methoxyphenyl () may hinder rotational freedom, affecting binding to biological targets.
  • Electronic Effects : Bromine in 3-(4-bromophenyl)-1H-pyrazol-5-amine () is electron-withdrawing, which could stabilize negative charges in intermediates during synthesis or metabolism.
Antimicrobial and Anticancer Potential

Pyrazole amines are frequently explored for antimicrobial and anticancer properties. For example:

  • 1,5-Disubstituted Pyrazole-3-amines () demonstrated activity against bacterial strains, with substituents like sulfonyl groups enhancing potency.
  • Thiazole- and Thiophene-Containing Analogs () showed improved binding to kinase targets due to heterocyclic π-stacking interactions.
Structural Hybrids in Drug Design

Hybrid compounds, such as 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (), highlight the importance of pyrazole amines as scaffolds for fused heterocycles. These hybrids often exhibit enhanced pharmacokinetic profiles due to synergistic electronic effects from multiple rings.

Common Routes
  • Vilsmeier–Haack Reaction : Used to synthesize intermediates for pyrazolo[3,4-d]pyrimidine hybrids ().
  • Condensation with Malononitrile: describes the use of malononitrile to form thiophene-pyrazole conjugates, a strategy applicable to the target compound.
Substituent-Specific Challenges
  • Methoxymethyl Introduction : Requires protection-deprotection steps to avoid ether cleavage during synthesis.
  • Bromophenyl Derivatives : Harsh cross-coupling conditions (e.g., Suzuki-Miyaura) may be needed for bromine-containing analogs ().

Biological Activity

3-(Methoxymethyl)-4-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this specific compound, reviewing relevant studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazines with substituted phenyl compounds. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

1. Anti-inflammatory Activity

Numerous studies have demonstrated that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds with similar structures have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a series of pyrazole derivatives exhibited up to 86% inhibition in carrageenan-induced paw edema models, indicating strong anti-inflammatory effects comparable to standard drugs like diclofenac .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. A recent study highlighted that a related pyrazole compound exhibited cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values ranging from 2.13 µM to 4.46 µM . This suggests that this compound may also exhibit similar properties, warranting further investigation.

3. Antimicrobial Activity

Pyrazole derivatives have been evaluated for their antimicrobial properties against a range of pathogens. For example, certain derivatives demonstrated effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activities of pyrazole derivatives are closely related to their chemical structure. Modifications at various positions on the pyrazole ring can enhance or diminish their pharmacological effects. For instance, substituents such as methoxy groups can influence lipophilicity and receptor binding affinity, thereby affecting overall activity .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
Anti-inflammatoryUp to 86% inhibition
AnticancerIC50 values: 2.13 - 4.46 µM
AntimicrobialEffective against E. coli

Case Studies

  • Anti-inflammatory Study : In a controlled experiment using carrageenan-induced edema in rats, a series of pyrazole derivatives were tested for their anti-inflammatory effects. The results indicated that modifications at the phenyl position significantly enhanced the anti-inflammatory response.
  • Anticancer Evaluation : A series of pyrazole compounds were screened for cytotoxicity against various cancer cell lines using MTT assays. The study found that certain structural modifications led to increased selectivity towards cancer cells while minimizing toxicity to normal cells.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine

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